molecular formula C11H16N2O B1275742 4-amino-N-(tert-butyl)benzamide CAS No. 93483-71-7

4-amino-N-(tert-butyl)benzamide

Cat. No.: B1275742
CAS No.: 93483-71-7
M. Wt: 192.26 g/mol
InChI Key: IBSCJDKXUQIEPQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-amino-N-(tert-butyl)benzamide plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the conformation of the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable at room temperature but may degrade under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic pathways. These threshold effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s solubility in organic solvents also aids its distribution within lipid-rich environments, such as cell membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the nucleus, where it interacts with transcription factors to modulate gene expression, or in the mitochondria, where it influences metabolic processes .

Preparation Methods

4-Amino-N-(tert-butyl)benzamide can be synthesized through several synthetic routes. One common method involves the reduction of p-nitrobenzoic acid followed by the reaction with p-methylbenzenesulfonyl chloride . Another method includes the reaction of 4-aminobenzoyl chloride with tert-butanol, forming an amide bond . Industrial production often involves similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

4-Amino-N-(tert-butyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-N-(tert-butyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Amino-N-(tert-butyl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and makes it suitable for various specialized applications.

Properties

IUPAC Name

4-amino-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSCJDKXUQIEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399612
Record name 4-amino-N-(tert-butyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93483-71-7
Record name N-tert-Butyl-4-aminobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93483-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-(tert-butyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1-dimethylethyl)-4-amino-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.231.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ten percent Pd/C (0.1003 g) was added to a solution of N-t -butyl-4-nitrobenzamide (0.7349 g, 3.31 mmol) in ethyl acetate (10 ml), and stirred under a hydrogen atmosphere for 1 hour. The reaction mixture was filtered through Celite® bed and the solvent was evaporated. The residue was purified by silica gel chromatography (hexane/ethyl acetate/triethylamine=50/100/1) to give the title compound (0.6156 g; 97%).
Quantity
0.7349 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1003 g
Type
catalyst
Reaction Step One
Yield
97%

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